molecular formula C20H19N3O3S B12932595 Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl- CAS No. 83796-53-6

Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl-

Cat. No.: B12932595
CAS No.: 83796-53-6
M. Wt: 381.4 g/mol
InChI Key: ZPRRVCSQUDCNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s structure includes an imidazo-thiadiazole core, which is known for its stability and reactivity, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thiosemicarbazides with α-haloketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules and materials.

    Biology: It has shown promise in the development of bioactive molecules with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazo(2,1-b)-1,3,4-thiadiazole derivatives: These compounds share the same core structure but differ in the substituents attached to the imidazo-thiadiazole ring.

    Benzimidazole derivatives: These compounds have a similar heterocyclic structure and exhibit comparable biological activities.

    Thiadiazole derivatives: These compounds also contain the thiadiazole ring and are known for their diverse biological properties.

Uniqueness

Imidazo(2,1-b)-1,3,4-thiadiazole, 2-(3,5-dimethoxy-4-ethoxyphenyl)-6-phenyl- stands out due to its unique combination of substituents, which may confer enhanced stability, reactivity, and biological activity compared to other similar compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific and industrial applications.

Properties

CAS No.

83796-53-6

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

2-(4-ethoxy-3,5-dimethoxyphenyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H19N3O3S/c1-4-26-18-16(24-2)10-14(11-17(18)25-3)19-22-23-12-15(21-20(23)27-19)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3

InChI Key

ZPRRVCSQUDCNCO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)C2=NN3C=C(N=C3S2)C4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.